Ferric citrate is derived from the interaction between ferric salts and citric acid. It is classified under organic iron compounds and is often used as a food supplement due to its ability to enhance iron absorption in the body. The compound has gained regulatory approval for specific medical uses, notably by the U.S. Food and Drug Administration for controlling serum phosphorus levels in chronic kidney disease patients .
The synthesis of ferric citrate can be achieved through several methods, including:
Quality control measures during synthesis include maintaining pH levels, ensuring low chloride content in the precipitate, and filtering to obtain a pure product .
Ferric citrate consists of a central ferric ion coordinated by multiple carboxylate groups from citric acid. The molecular formula can be represented as . The coordination geometry around the ferric ion typically exhibits octahedral characteristics due to the presence of six donor atoms from the citrate ligands.
Ferric citrate can participate in various chemical reactions:
The formation of ferric citrate involves protonation and deprotonation processes that stabilize the complex through ionic interactions between the ferric ion and the carboxylate groups of citric acid .
Ferric citrate acts primarily by providing bioavailable iron that can be easily absorbed by the gastrointestinal tract. Upon ingestion, it dissociates in acidic environments (such as the stomach), releasing free ferric ions that can bind to transferrin for transport in the bloodstream.
The bioavailability of iron from ferric citrate is significantly higher compared to other forms of iron supplements, leading to improved hemoglobin synthesis and alleviation of iron deficiency anemia .
Relevant analyses such as thermogravimetric analysis confirm its stability up to certain temperatures before decomposition occurs .
Ferric citrate has diverse applications across various fields:
Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that regulates phosphate and vitamin D metabolism. In chronic kidney disease (CKD), impaired renal function leads to dysregulated FGF23 cleavage, resulting in elevated levels of biologically active intact FGF23 (iFGF23). This excess iFGF23 is independently associated with left ventricular hypertrophy, CKD progression, and mortality [1] [8]. Ferric citrate modulates FGF23 through two synergistic pathways:
Table 1: Impact of Ferric Citrate on FGF23 Parameters in Preclinical and Clinical Studies
Study Model | FGF23 Reduction | Key Mechanism | Reference |
---|---|---|---|
Col4a3 KO Mice (Early CKD) | iFGF23: 58% ↓; cFGF23: 42% ↓ | Iron repletion + phosphate binding | [1] |
NDD-CKD Patients (Meta-analysis) | iFGF23: −7.62 pg/mL (ns) | Primary effect via phosphate binding | [3] |
Hemodialysis Patients | Serum phosphate: −2.04 mg/dL ↓ | GI phosphate complexation | [7] |
Early intervention with ferric citrate in murine CKD (initiated at 4 weeks) reduced iFGF23 more profoundly than late intervention (6 weeks), correlating with significant mitigation of cardiac dysfunction and prolonged survival [1].
CKD disrupts iron homeostasis through multiple pathways: functional iron deficiency (impaired iron mobilization despite adequate stores), inflammation-driven hepcidin upregulation, and erythropoietin resistance. Ferric citrate targets these dysregulations via:
Table 2: Ferric Citrate’s Effects on Iron Homeostasis in CKD
Parameter | Change with Ferric Citrate | Clinical Implication | Reference |
---|---|---|---|
Serum Ferritin | +150–200 ng/mL | Replenishes iron stores | [3] [7] |
Transferrin Saturation | +15–20% | Improves iron availability for Hb synthesis | [6] |
Hemoglobin | +1.2–1.8 g/dL | Reduces anemia severity | [3] [9] |
Ferric citrate’s unique coordination chemistry enables dual functionality:
Phosphate Binding Mechanism
Iron Delivery Mechanism
Table 3: Molecular Targets of Ferric Citrate in CKD
Target Pathway | Molecular Effectors | Outcome |
---|---|---|
Phosphate Homeostasis | NPT2a/NPT2c cotransporters ↓ | Reduced renal phosphate reabsorption |
Iron Metabolism | DMT1 ↑; Hepcidin ↓ | Enhanced iron absorption |
FGF23 Transcription | Fgf23 mRNA ↓ | Normalized mineral metabolism |
Ferric citrate thus acts as a "physiological reset" agent in CKD, concurrently correcting hyperphosphatemia and iron deficiency anemia—two key drivers of FGF23 dysregulation [1] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1